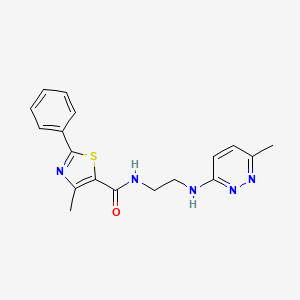

4-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenylthiazole-5-carboxamide

Description

Properties

IUPAC Name |

4-methyl-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-2-phenyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5OS/c1-12-8-9-15(23-22-12)19-10-11-20-17(24)16-13(2)21-18(25-16)14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,19,23)(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLBDEKGGRATRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NCCNC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenylthiazole-5-carboxamide typically involves multi-step reactions starting from readily available starting materials

Formation of Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

Introduction of Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Introduction of Pyridazinyl Group: The pyridazinyl group can be introduced via a nucleophilic substitution reaction using 6-methylpyridazine and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenylthiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce functional groups such as carbonyls or nitro groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Halogenated solvents, strong bases or acids, catalysts like palladium or platinum.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenylthiazole-5-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenylthiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Key Observations :

- Structural diversity in aryl substituents (e.g., fluorophenyl, methoxyphenyl) correlates with differences in Tc values, suggesting varying target affinities .

Chirality and 3D Configuration

The compound’s piperazine and piperidine rings introduce stereochemical complexity. For example, enantiomers of similar piperazine derivatives exhibit up to 100-fold differences in receptor-binding potency . Molecular docking studies suggest that the dimethylphenyl group’s orientation may influence interactions with hydrophobic binding pockets, a feature shared with chiral tartaric acid derivatives .

Predicted Target Engagement

Using ECFP4 fingerprints, the compound shares moderate similarity (Tc > 0.5) with ligands targeting serotonin receptors (5-HT1A/2A) and dopamine D2-like receptors.

Performance in 3D Cell Culture Models

These studies show that sulfonamide groups enhance compound retention in extracellular matrices, suggesting improved sustained release profiles compared to non-sulfonylated analogs .

Implications for Drug Development

The compound’s unique structural features position it as a candidate for CNS-targeted therapies. Its combination of lipophilicity and sulfonamide functionality may address limitations of existing piperazine derivatives, such as rapid metabolism or poor solubility. Future studies should prioritize stereochemical resolution and in vitro validation in advanced models, such as 3D perfused cultures , to confirm predicted advantages over analogs.

Biological Activity

4-Methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenylthiazole-5-carboxamide is a complex organic compound with potential biological activities. Its structure suggests possible interactions with various biological targets, making it a candidate for research in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's IUPAC name is this compound. It features a thiazole ring, a phenyl group, and a pyridazine moiety, contributing to its unique properties.

Structural Formula

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 298.40 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiazole and pyridazine groups are believed to enhance binding affinity to molecular targets, potentially modulating their activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazoles exhibit significant antimicrobial properties. The compound's structural components may contribute to its effectiveness against various pathogens.

Case Study: Antifungal Activity

In vitro tests have shown that related thiazole compounds demonstrate activity against Candida albicans and Candida parapsilosis. For instance, one derivative exhibited an MIC of 1.23 μg/mL against C. parapsilosis, comparable to standard antifungal agents like ketoconazole .

Anticancer Potential

Research into the anticancer properties of thiazole derivatives has been promising. The compound may inhibit cancer cell proliferation by interfering with specific signaling pathways or inducing apoptosis.

Case Study: Cytotoxic Effects

A study evaluated the cytotoxic effects of thiazole derivatives on various cancer cell lines. The results indicated that certain modifications in the chemical structure significantly enhanced cytotoxicity, suggesting that similar modifications could be explored in this compound for enhanced activity .

Enzyme Inhibition

The compound is also being investigated for its potential as an enzyme inhibitor, particularly in pathways related to cancer and inflammation. The presence of the sulfonamide group in related compounds has been linked to enzyme inhibition, which could be relevant for this compound as well.

Summary of Biological Activities

Q & A

Q. What are the recommended synthetic strategies for preparing 4-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenylthiazole-5-carboxamide?

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Amide coupling : Use carbodiimide-based coupling agents (e.g., EDC or DCC) to link the thiazole-5-carboxylic acid moiety to the ethylenediamine derivative.

- Pyridazine functionalization : Introduce the 6-methylpyridazin-3-yl group via nucleophilic substitution or Buchwald-Hartwig amination .

- Solvent optimization : Dichloromethane (DCM) or dimethylformamide (DMF) is often preferred for their ability to dissolve polar intermediates .

- Monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction completion and purity of intermediates .

Q. How can the molecular structure of this compound be confirmed?

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify proton environments and carbon connectivity, particularly for distinguishing thiazole, pyridazine, and amide groups .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., CHNOS) with <2 ppm error .

- X-ray crystallography : Resolves stereochemistry and intermolecular interactions if single crystals are obtainable .

Advanced Research Questions

Q. What methodologies are effective for analyzing its enzyme inhibition or receptor-binding activity?

- Kinetic assays : Use fluorogenic substrates or radiolabeled ligands to measure inhibition constants () for target enzymes (e.g., kinases) .

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity () to receptors by monitoring real-time interactions .

- Molecular docking : Computational models (e.g., AutoDock) predict binding poses with active sites, validated by mutagenesis studies .

Q. How can contradictory bioactivity data across studies be resolved?

- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature) .

- Metabolic stability testing : Evaluate cytochrome P450 interactions to rule out false negatives from rapid degradation .

- Dose-response curves : Confirm activity trends across multiple concentrations to distinguish artifacts from true effects .

Q. What computational tools optimize reaction pathways for scaled synthesis?

- Density Functional Theory (DFT) : Models transition states to identify rate-limiting steps (e.g., amide bond formation) .

- Reaction path search software : Tools like GRRM predict intermediates and side products, reducing trial-and-error experimentation .

- Machine learning : Trains on existing reaction databases to predict optimal solvents/catalysts (e.g., DMF with 1 mol% Pd(OAc)) .

Q. How do structural modifications impact its pharmacokinetic properties?

- LogP adjustments : Introduce polar groups (e.g., -OH or -COOH) to improve solubility; methyl groups on pyridazine enhance metabolic stability .

- Protease resistance : Replace labile amide bonds with bioisosteres (e.g., triazoles) to prolong half-life .

- In vitro ADME : Use Caco-2 cell models to assess permeability and P-glycoprotein efflux .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.